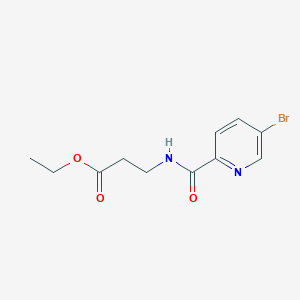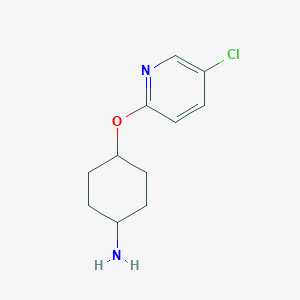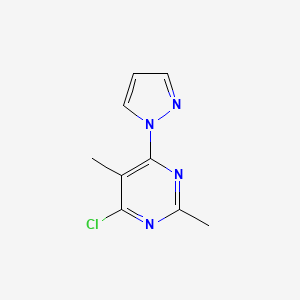![molecular formula C14H11ClO2 B1454505 3'-クロロ-4'-メチル-[1,1'-ビフェニル]-4-カルボン酸 CAS No. 885962-94-7](/img/structure/B1454505.png)
3'-クロロ-4'-メチル-[1,1'-ビフェニル]-4-カルボン酸
説明
3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
インドール誘導体の合成
インドール誘導体は、天然物や医薬品において重要な複素環系です . 細胞生物学において重要な役割を果たします . この化合物は、インドール誘導体の合成に使用される可能性があります。インドール誘導体は、がん細胞、微生物、人間の体の様々な疾患の治療のための生物学的に活性な化合物として示されてきました .
抗がん活性
天然および合成のインドール誘導体は、様々な生物学的に重要な特性を示しています . 近年、がん細胞の治療における潜在的な応用により、注目を集めています .
抗菌活性
インドール誘導体は、微生物の治療に可能性を示しています . これは、この化合物が抗菌剤の開発に使用される可能性があることを示唆しています。
様々な疾患の治療
インドール誘導体は、人間の体の様々な種類の疾患の治療に使用されてきました . これは、この化合物が様々な健康状態の治療法の開発に潜在的な応用を持つ可能性があることを示唆しています。
抗ウイルス活性
インドール誘導体は、抗ウイルス剤としての可能性を示しています . これは、この化合物が抗ウイルス薬の開発に使用される可能性があることを示唆しています。
抗炎症活性
インドール誘導体は、抗炎症剤としての可能性を示しています . これは、この化合物が抗炎症薬の開発に使用される可能性があることを示唆しています。
抗酸化活性
インドール誘導体は、抗酸化剤としての可能性を示しています . これは、この化合物が抗酸化剤の開発に使用される可能性があることを示唆しています。
抗糖尿病活性
インドール誘導体は、抗糖尿病剤としての可能性を示しています . これは、この化合物が抗糖尿病薬の開発に使用される可能性があることを示唆しています。
作用機序
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be related to this process.
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . In this context, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid could interact with its targets by participating in this reaction as one of the coupling partners.
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway associated with 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway could include the synthesis of various organic compounds.
Result of Action
The molecular and cellular effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid’s action would be dependent on the specific context of its use. In the context of the Suzuki–Miyaura cross-coupling reaction, the result of its action would be the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as temperature, pH, and the presence of a palladium catalyst could influence the action, efficacy, and stability of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid, particularly in the context of the Suzuki–Miyaura cross-coupling reaction .
生化学分析
Biochemical Properties
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular homeostasis . Additionally, it has been shown to impact the proliferation and apoptosis of certain cell types, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including liver damage or disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells . The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
3’-Chloro-4’-methyl-[1,1’-biphenyl]-4-carboxylic acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within cells . Studying its subcellular distribution provides insights into its potential mechanisms of action and therapeutic applications .
特性
IUPAC Name |
4-(3-chloro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNXCQWIKFPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680134 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-94-7 | |
| Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[(4-Chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1454440.png)




